D-Methionine Methyl Ester: Comprehensive Physicochemical Properties, Synthesis, and Applications in Drug Development
D-Methionine Methyl Ester: Comprehensive Physicochemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
D-Methionine methyl ester, predominantly utilized and isolated as its hydrochloride salt (H-D-Met-OMe·HCl ), is a critical chiral building block in modern pharmaceutical development and peptide synthesis. By masking the carboxylic acid moiety and leveraging the unnatural D-enantiomer, this compound provides researchers with a dual-advantage intermediate: it prevents unwanted side reactions during complex amidations and imparts profound proteolytic resistance to the final therapeutic agents. This technical guide explores the physicochemical properties, self-validating synthesis protocols, and mechanistic applications of D-Methionine methyl ester in drug discovery.
Physicochemical Properties
Understanding the baseline physical and chemical properties of H-D-Met-OMe·HCl is essential for predicting its behavior in organic solvents during solid-phase peptide synthesis (SPPS) or solution-phase coupling. The hydrochloride salt is vastly preferred over the free base due to its enhanced stability against auto-condensation.
| Property | Value | Reference |
| Chemical Name | D-Methionine methyl ester hydrochloride | [1] |
| CAS Number | 69630-60-0 | [2] |
| Molecular Formula | [1] | |
| Molecular Weight | 199.70 g/mol | [1] |
| Melting Point | 149 - 150 °C | [3] |
| Appearance | White crystalline powder |
Synthesis & Derivatization Workflows
The Causality of Esterification and Salt Formation
In peptide chemistry, the carboxyl group of an amino acid must be protected to direct the formation of an amide bond exclusively at the
To circumvent this, the synthesis is deliberately driven to produce the hydrochloride salt . By keeping the amine protonated (
Protocol: Synthesis of D-Methionine Methyl Ester Hydrochloride
This protocol is designed as a self-validating system, ensuring high-purity yields without the need for complex chromatography.
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Preparation & Inert Atmosphere: Suspend D-Methionine (1.0 eq) in anhydrous methanol (10 volumes) under an inert argon atmosphere.
-
Causality: Argon displaces oxygen, preventing the premature oxidation of the sensitive thioether side chain into a sulfoxide or sulfone.
-
-
In Situ Acid Generation: Cool the suspension to 0°C using an ice bath. Dropwise, add Thionyl Chloride (
, 1.2 eq).-
Causality: Rather than using aqueous acids,
reacts violently with methanol to generate anhydrous HCl gas in situ. This strongly drives the Fischer esterification equilibrium forward while simultaneously protonating the amine to form the stable salt. The 0°C environment controls the highly exothermic reaction.
-
-
Reflux & Kinetic Driving: Gradually warm the mixture to room temperature, then heat to reflux for 4-6 hours.
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Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the baseline D-Met spot confirms total conversion.
-
-
Isolation via Precipitation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and
. Triturate the resulting viscous oil with cold, anhydrous diethyl ether.-
Causality: The highly polar hydrochloride salt is insoluble in diethyl ether, forcing it to rapidly crash out of solution as a white crystalline solid.
-
-
Validation & Purity Check: Filter the crystals and dry under a high vacuum.
-
Validation Step: Confirm identity via
NMR in . The appearance of a sharp, distinct singlet at ~3.7 ppm validates the successful integration of the methyl ester group.
-
Workflow of D-Methionine esterification and subsequent peptide coupling.
Applications in Drug Development & Biochemistry
The strategic incorporation of H-D-Met-OMe·HCl into drug scaffolds is driven by two primary pharmacological goals: enhancing lipophilicity (via the methyl ester) and evading enzymatic degradation (via the D-stereocenter).
Class I Selective Histone Deacetylase (HDAC) Inhibitors
In the pursuit of targeted oncology treatments, researchers have utilized D-Methionine methyl ester hydrochloride as a foundational chiral building block to synthesize analogs of Thailandepsin A, a potent [4].
-
Mechanistic Choice: During the synthesis, H-D-Met-OMe·HCl is coupled with complex carboxylic acids using coupling reagents like PyBOP and the organic base DIPEA[4]. DIPEA is specifically chosen to neutralize the hydrochloride salt in situ, liberating the free amine just moments before PyBOP activates the carboxylic acid. This precise timing prevents auto-condensation and ensures high-yield directional coupling[4].
Antimicrobial ATP Synthase Inhibitors
The rise of multi-drug resistant ESKAPE pathogens has necessitated novel antibiotic mechanisms. H-D-Met-OMe·HCl is actively used in the synthesis of [5].
-
Mechanistic Choice: Through reductive amination with quinoline carbaldehydes, the D-Met-OMe moiety is attached to the drug core[5]. The D-enantiomer is strictly required because bacterial proteases are highly stereospecific for L-amino acids; therefore, the D-configuration renders the drug invisible to enzymatic cleavage. Simultaneously, the methyl ester significantly boosts the molecule's lipophilicity, allowing it to penetrate the notoriously impermeable Gram-negative bacterial envelope[5].
Mechanistic advantages of D-Met-OMe incorporation in drug design.
Handling, Stability, and Storage Protocols
To maintain the structural integrity of H-D-Met-OMe·HCl, strict environmental controls must be enforced based on its chemical vulnerabilities:
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Storage Temperature (2–8 °C): The compound must be refrigerated[3]. Elevated temperatures provide the activation energy required for the methyl ester to undergo slow thermal degradation or hydrolysis if trace moisture is present.
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Inert Atmosphere: Store under Nitrogen or Argon[3]. The sulfur atom in the thioether side chain is a soft nucleophile and is highly susceptible to atmospheric oxygen, which will irreversibly oxidize it to methionine sulfoxide.
-
Desiccation: The hydrochloride salt is hygroscopic. Exposure to ambient humidity will draw water into the crystal lattice, which can catalyze the hydrolysis of the ester bond back to the free carboxylic acid, ruining its utility as a protected intermediate.
References
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Title: Methyl D-methioninate hydrochloride | C6H14ClNO2S | CID 12888616 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: SYNTHESIS AND BIOLOGICAL EVALUATIONS OF POTENT CLASS l SELECTIVE HISTONE DEACETYLASE INHIBITORS Part II Source: Minds@UW - University of Wisconsin URL: [Link]
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Title: Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
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Title: D-Met-OMe HCl (CAS: 69630-60-0) Source: ChemBK URL: [Link]
Sources
- 1. Methyl D-methioninate--hydrogen chloride (1/1) | C6H14ClNO2S | CID 12888616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. H-D-MET-OME HCL CAS#: 69630-60-0 [m.chemicalbook.com]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
